molecular formula C7H5BrClNO B14680810 N-Bromo-2-chlorobenzamide CAS No. 33348-81-1

N-Bromo-2-chlorobenzamide

Cat. No.: B14680810
CAS No.: 33348-81-1
M. Wt: 234.48 g/mol
InChI Key: NHBVQBBOUTVAQU-UHFFFAOYSA-N
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Description

N-Bromo-2-chlorobenzamide is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Bromo-2-chlorobenzamide can be synthesized through several methods. One common approach involves the bromination of 2-chlorobenzamide using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under mild conditions and with the presence of a radical initiator like benzoyl peroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Bromo-2-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or chlorine atoms.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Radical Initiators: Such as benzoyl peroxide, used in radical substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-Bromo-2-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Bromo-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and research applications.

Properties

CAS No.

33348-81-1

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

N-bromo-2-chlorobenzamide

InChI

InChI=1S/C7H5BrClNO/c8-10-7(11)5-3-1-2-4-6(5)9/h1-4H,(H,10,11)

InChI Key

NHBVQBBOUTVAQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NBr)Cl

Origin of Product

United States

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